molecular formula C9H17ClN2O B15046119 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride

Cat. No.: B15046119
M. Wt: 208.72 g/mol
InChI Key: DDISJGSCDXTECG-FEUVXQGESA-N
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Description

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[35]nonan-2-yl)ethanone;hydrochloride is a compound with the molecular formula C9H13D4ClN2O It is a deuterated derivative of a diazaspiro compound, which means it contains deuterium atoms (a heavier isotope of hydrogen) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride typically involves the incorporation of deuterium atoms into the diazaspiro structure. One common method involves the use of deuterated reagents in the reaction process. For example, starting with a non-deuterated diazaspiro compound, deuterium can be introduced through hydrogen-deuterium exchange reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and deuterated reagents to achieve the desired level of deuteration. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted diazaspiro compounds .

Scientific Research Applications

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Investigated for its potential as a probe in biological systems to study metabolic pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying drug metabolism.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and reactivity, making it a valuable tool for studying biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride is unique due to its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reactivity. This makes it particularly valuable in research applications where these properties are advantageous .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

208.72 g/mol

IUPAC Name

1-(1,1,3,3-tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-8(12)11-6-9(7-11)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H/i6D2,7D2;

InChI Key

DDISJGSCDXTECG-FEUVXQGESA-N

Isomeric SMILES

[2H]C1(C2(CCNCC2)C(N1C(=O)C)([2H])[2H])[2H].Cl

Canonical SMILES

CC(=O)N1CC2(C1)CCNCC2.Cl

Origin of Product

United States

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